molecular formula C16H11BrF3NO B3032890 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- CAS No. 61592-74-3

2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-

Cat. No.: B3032890
CAS No.: 61592-74-3
M. Wt: 370.16 g/mol
InChI Key: DWSNNYOSUHLUNI-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound known for its unique chemical structure and properties This compound features a propenamide backbone with a bromophenyl group and a trifluoromethylphenyl group attached to the nitrogen atom

Scientific Research Applications

2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s being studied for potential medicinal properties, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and 3-(trifluoromethyl)benzoyl chloride.

    Amidation Reaction: The key step involves the amidation reaction between 3-bromophenylamine and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond, resulting in the formation of the target compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- can be scaled up using similar synthetic routes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups and altering its chemical properties.

    Coupling Reactions: The presence of the trifluoromethyl group allows for coupling reactions with other aromatic compounds, expanding its chemical versatility.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, 3-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-: Similar structure with a different position of the bromine atom.

    2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-: Chlorine atom instead of bromine.

    2-Propenamide, 3-(3-bromophenyl)-N-[4-(trifluoromethyl)phenyl]-: Different position of the trifluoromethyl group.

Uniqueness

The uniqueness of 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The bromophenyl and trifluoromethyl groups contribute to its versatility in chemical reactions and its potential as a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSNNYOSUHLUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361143
Record name 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61592-74-3
Record name 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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